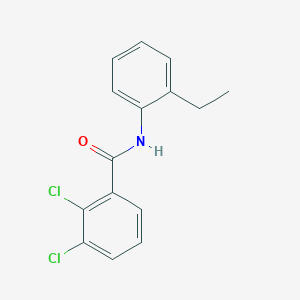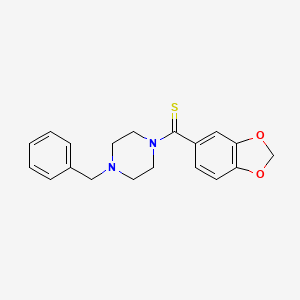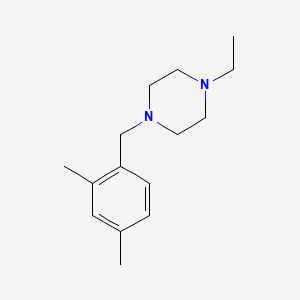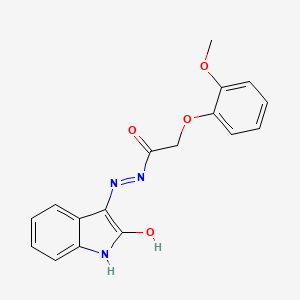![molecular formula C16H12N4 B5770418 6-methyl-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5770418.png)
6-methyl-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that has shown potential in various scientific research applications. This compound has gained attention due to its unique chemical structure and potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 6-methyl-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit bacterial growth by disrupting membrane integrity and inhibiting DNA synthesis. Furthermore, it has been shown to scavenge free radicals and reduce inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, scavenge free radicals, and reduce inflammation. Additionally, it has been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in vitro. Additionally, it has shown potential in various scientific research applications, making it a promising compound for further development. However, there are also limitations to using this compound in lab experiments. It is not yet fully understood how it works at a molecular level, and further research is needed to determine its full potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 6-methyl-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine. One potential direction is to further investigate its potential as an anticancer agent. Studies could be conducted to determine its efficacy in vivo and to investigate its mechanism of action at a molecular level. Another potential direction is to investigate its potential as an antimicrobial agent. Studies could be conducted to determine its efficacy against various bacterial and fungal strains and to investigate its mechanism of action. Additionally, further research could be conducted to determine its potential as an antioxidant and anti-inflammatory agent. Overall, this compound has shown great potential in various scientific research applications, and further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 6-methyl-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine involves the reaction of 2-phenyl-1H-benzo[d]imidazole-5-carbaldehyde with hydrazine hydrate and methyl hydrazine in the presence of acetic acid. This reaction leads to the formation of this compound as a yellow crystalline solid. This synthesis method has been optimized to give high yields and purity of the compound.
Aplicaciones Científicas De Investigación
6-methyl-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains. Additionally, it has been studied as a potential antioxidant and anti-inflammatory agent due to its ability to scavenge free radicals and reduce inflammation.
Propiedades
IUPAC Name |
6-methyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c1-11-13-9-5-6-10-14(13)16-18-17-15(20(16)19-11)12-7-3-2-4-8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFQTINDZPBOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(2,4-dimethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5770355.png)


![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5770374.png)


![1-ethyl-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B5770400.png)
![3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5770406.png)
![4-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5770430.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylbenzoyl)piperazine](/img/structure/B5770438.png)

![N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5770447.png)